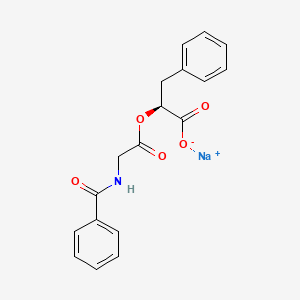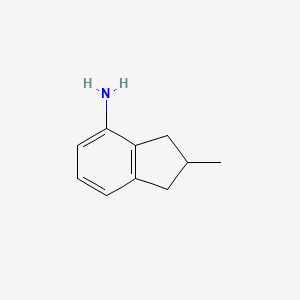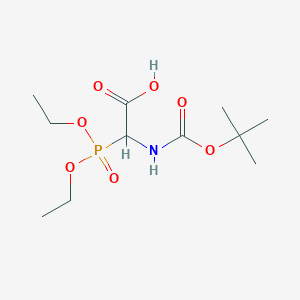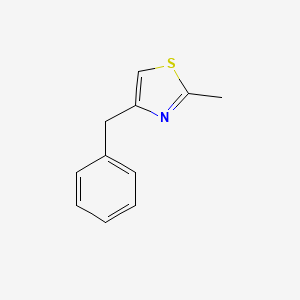![molecular formula C17H13N3O2 B13027838 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide CAS No. 93631-96-0](/img/structure/B13027838.png)
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide is a complex organic compound with the molecular formula C17H13N3O2 It is known for its unique chemical structure, which includes a benzo[a]carbazole core with a hydroxy group at the 2-position and a carbohydrazide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide typically involves the reaction of 2-Hydroxy-11H-benzo[A]carbazole-3-carboxylic acid with hydrazine hydrate. The reaction is carried out in a suitable solvent, such as methanol or ethanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as continuous flow reactors and automated purification systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbohydrazide group can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of ether or ester derivatives.
Scientific Research Applications
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Mechanism of Action
The mechanism of action of 2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxy and carbohydrazide groups play crucial roles in its bioactivity. The compound can form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
2-Hydroxy-11H-benzo[A]carbazole-3-carbohydrazide can be compared with other similar compounds, such as:
2-Hydroxy-11H-benzo[A]carbazole-3-carboxylic acid: Lacks the carbohydrazide group, which may result in different chemical reactivity and biological activity.
11H-benzo[A]carbazole-3-carbohydrazide: Lacks the hydroxy group, which may affect its solubility and interaction with biological targets.
2-Hydroxy-11H-benzo[A]carbazole: Lacks both the carbohydrazide and carboxylic acid groups, leading to different chemical properties and applications
Properties
CAS No. |
93631-96-0 |
|---|---|
Molecular Formula |
C17H13N3O2 |
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-hydroxy-11H-benzo[a]carbazole-3-carbohydrazide |
InChI |
InChI=1S/C17H13N3O2/c18-20-17(22)13-7-9-5-6-11-10-3-1-2-4-14(10)19-16(11)12(9)8-15(13)21/h1-8,19,21H,18H2,(H,20,22) |
InChI Key |
LMJOHDNPAPCTTM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=CC(=C(C=C4C=C3)C(=O)NN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


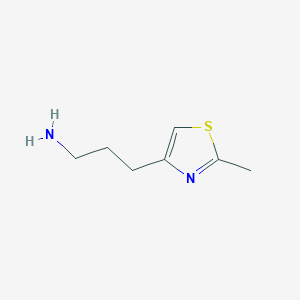
![3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one](/img/structure/B13027764.png)
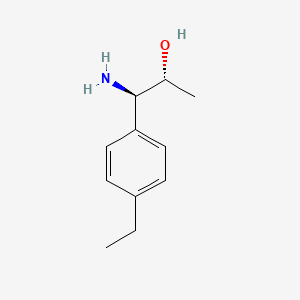
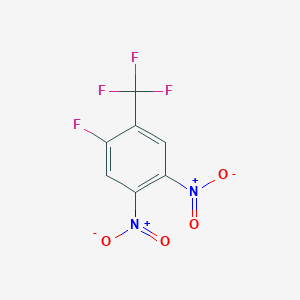
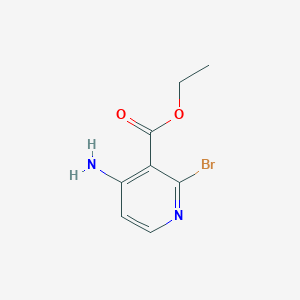
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13027787.png)
